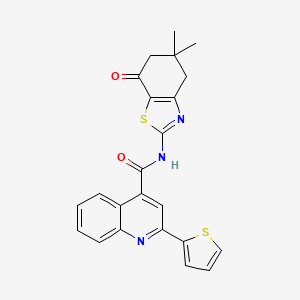

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide

Description

Properties

IUPAC Name |

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O2S2/c1-23(2)11-17-20(18(27)12-23)30-22(25-17)26-21(28)14-10-16(19-8-5-9-29-19)24-15-7-4-3-6-13(14)15/h3-10H,11-12H2,1-2H3,(H,25,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJBVBTFKXJVQTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

The compound has a complex structure characterized by a benzothiazole moiety and a quinoline derivative. Its molecular formula is with a molecular weight of approximately 385.48 g/mol. The presence of both the benzothiazole and quinoline rings contributes to its pharmacological potential.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, benzothiazole derivatives have shown effective inhibition against various bacterial strains and fungi. The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.

Antitubercular Activity

Recent studies have highlighted the potential of benzothiazole derivatives in combating Mycobacterium tuberculosis. In vitro tests demonstrated that certain derivatives possess minimum inhibitory concentrations (MICs) comparable to established antitubercular drugs. For example, compounds with similar structural features showed better bioavailability and selectivity towards the target enzyme DprE1, which is crucial for cell wall biosynthesis in M. tuberculosis .

Anticancer Activity

The anticancer properties of this compound are also noteworthy. Studies involving molecular docking suggest that it may interact effectively with various cancer-related targets. For example, docking studies revealed strong binding affinities to proteins associated with tumor growth and metastasis. The cytotoxic effects against different cancer cell lines were evaluated using standard assays (e.g., MTT assay), showing promising results .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds in this class often inhibit key enzymes involved in metabolic pathways critical for pathogen survival.

- DNA Interaction : Some derivatives exhibit the ability to intercalate into DNA strands or bind to DNA-associated proteins, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Certain studies suggest that these compounds may induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies and Research Findings

A summary of selected studies highlighting the biological activities of related compounds is presented in Table 1.

Comparison with Similar Compounds

Substituent Variations in Benzothiazole Carboxamides

Key Structural and Functional Differences

- Functional Groups: Sulfonamides (e.g., in ) introduce hydrogen-bonding capabilities, whereas thiophene and quinoline moieties may favor hydrophobic interactions.

- Synthetic Accessibility: Derivatives like the furan-2-carboxamide analog () are synthesized via straightforward nucleophilic substitution, while the target compound likely requires multi-step coupling of thiophene-quinoline precursors .

Spectroscopic Characterization

- IR Spectroscopy : Absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=O (~1663–1682 cm⁻¹) distinguish the target compound from thiol tautomers .

- NMR Spectroscopy: Expected signals include aromatic protons from quinoline (δ 7.5–8.5 ppm) and thiophene (δ 6.5–7.5 ppm), alongside methyl groups (δ 1.2–1.5 ppm) on the benzothiazole core .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.